

Application Note: O-(2-Chlorophenyl) Dichlorothiophosphate in Nucleoside Chemistry

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Compound of Interest

Compound Name: *O-(2-Chlorophenyl)
dichlorothiophosphate*

CAS No.: 68591-34-4

Cat. No.: B1609310

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Introduction & Chemical Profile

O-(2-Chlorophenyl) dichlorothiophosphate (CPT) is a bifunctional phosphorylating agent used primarily to introduce thiophosphate linkages (

) into nucleosides and nucleotides. Unlike P(III) phosphoramidite chemistry, which requires a subsequent sulfurization step, CPT introduces the sulfur atom immediately within the P(V) oxidation state.

This reagent is critical for two primary applications:

- Synthesis of Dinucleoside Phosphorothioates: Creating degradation-resistant antisense backbones.
- Cyclic Nucleotide Synthesis: Preparation of thiophosphate analogs of cAMP and cGMP (e.g., cAMPS, cGMPS) for signal transduction studies.

Key Advantages

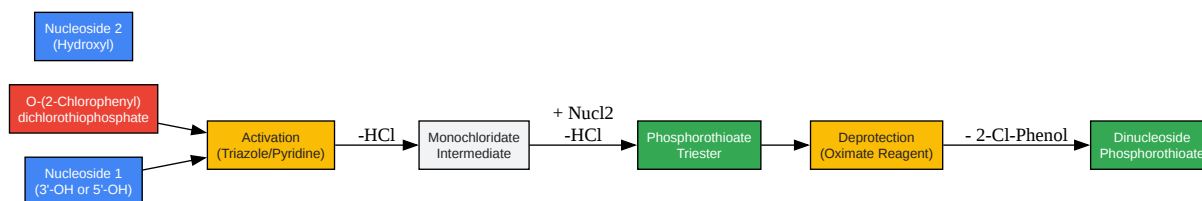
- P(V) Stability: The reagent is less sensitive to oxidation than P(III) reagents.
- Orthogonal Protection: The 2-chlorophenyl group acts as a phosphate protecting group. The ortho-chloro substituent provides steric bulk that minimizes side reactions during internucleotide coupling but remains susceptible to specific cleavage by oximate nucleophiles.
- Stereochemistry: Allows for the isolation of diastereomers (and) at the triester stage.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the phosphorus center ().

- Activation: In the presence of a nucleophilic catalyst (e.g., 1,2,4-triazole or 1-methylimidazole), the chloride leaving groups are displaced, activating the phosphorus center.
- Coupling: The 5'-OH or 3'-OH of the nucleoside attacks the activated phosphorus.
- Deprotection: The 2-chlorophenyl moiety is removed via nucleophilic aromatic substitution or oximate-mediated cleavage, yielding the final phosphodiester/thioate.

Graphviz Diagram: Reaction Workflow



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Figure 1: Step-by-step workflow for the synthesis of dinucleoside phosphorothioates using CPT.

Protocol A: Synthesis of Dinucleoside Phosphorothioates

This protocol describes the solution-phase synthesis of a dimer (e.g., dG-PS-dT).

Reagents Required^{[1][2][3][4][5][6][7][8][9]}

- Reagent: **O-(2-Chlorophenyl) dichlorothiophosphate**.
- Activator: 1,2,4-Triazole (recrystallized).
- Base: Pyridine (anhydrous) or 1-Methylimidazole (NMI).
- Deprotection Agent: syn-Pyridine-2-carboxaldoxime (PCA) + Tetramethylguanidine (TMG).

Step-by-Step Methodology

Step 1: Preparation of the Active Phosphorylating Species

- Dissolve 1,2,4-triazole (2.2 eq) and triethylamine (2.2 eq) in anhydrous dioxane/pyridine (1:1).
- Add **O-(2-Chlorophenyl) dichlorothiophosphate** (1.0 eq) dropwise at 0°C under Argon.
- Stir for 30 minutes at room temperature. The solution will contain the reactive bis(triazolyl) species.

Step 2: First Coupling (Formation of Monochloridate Equivalent)

- Dry the 5'-protected nucleoside (e.g., 5'-DMT-dT) by co-evaporation with anhydrous pyridine.
- Dissolve the nucleoside (1.0 eq) in anhydrous pyridine.
- Add the activated phosphorylating mixture (from Step 1) to the nucleoside solution.

- Stir for 45–60 minutes. Monitor by TLC (formation of the intermediate).[1]

Step 3: Second Coupling (Formation of Triester)

- Add the second nucleoside (3'-protected, e.g., 3'-acetyl-dG) (1.2 eq) to the reaction mixture.
- Add 1-Methylimidazole (2.0 eq) as a catalyst.
- Stir for 2–4 hours at room temperature.
- Quench with saturated NaHCO_3 solution. Extract with Dichloromethane (DCM).
- Purify the Phosphorothioate Triester via silica gel chromatography. Note: Diastereomers () may separate at this stage.

Step 4: Deprotection of the 2-Chlorophenyl Group

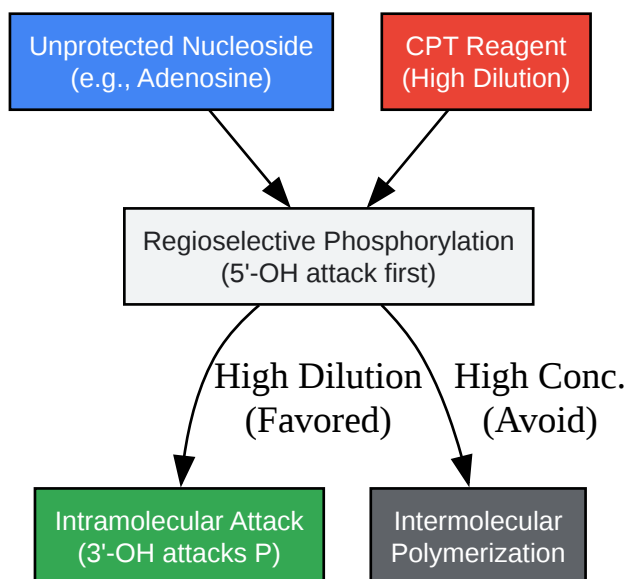
Critical Step: The aryl group is stable to standard ammonia deprotection. You must use an oximate.

- Dissolve the triester in Dioxane/Water (1:1).
- Add syn-pyridine-2-carboxaldoxime (10 eq) and tetramethylguanidine (9 eq).
- Stir at room temperature for 12–24 hours.
- The solution turns yellow (release of 2-chlorophenolate).
- Desalt using a Sephadex G-25 column or reverse-phase HPLC.

Protocol B: Synthesis of Cyclic Nucleotides (cNMPS)

This reagent is ideal for making cyclic phosphorothioates (e.g., cAMPS) due to the stability of the thiophosphoryl center during cyclization.

Graphviz Diagram: Cyclization Logic



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Figure 2: Kinetic preference for cyclization under high-dilution conditions.

Experimental Protocol

- Solvent Setup: Use Triethyl phosphate or Pyridine as the solvent.
- Reagent Addition: Dissolve the nucleoside in the solvent. Cool to 0°C.
- Phosphorylation: Add **O-(2-Chlorophenyl) dichlorothiophosphate** (1.1 eq) slowly.
 - Note: The 5'-OH is kinetically more nucleophilic and reacts first.
- Cyclization: Add a base (e.g., N-methylimidazole) and allow the reaction to warm to room temperature. Stir for 18 hours.
 - Crucial: Maintain a concentration < 0.05 M to favor intramolecular cyclization over polymerization.
- Deprotection: Treat the resulting cyclic triester with Nitrobenzaloxime or Pyridine-2-aldoxime to remove the 2-chlorophenyl group.

Data Summary & Comparison

Parameter	O-(2-Chlorophenyl) dichlorothiophosphate (P-V)	Phosphoramidites (P-III)
Oxidation State	P(V) (Stable)	P(III) (Unstable to air/water)
Sulfurization	Pre-installed (Thiophosphoryl)	Requires post-coupling sulfurization
Atom Economy	Lower (Requires condensing agents)	High (Coupling is efficient)
Stereocontrol	Separable diastereomers at triester stage	Mixture of isomers (unless chiral aux used)
Primary Use	Solution phase dimers, Cyclic nucleotides	Solid phase automated synthesis

References

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